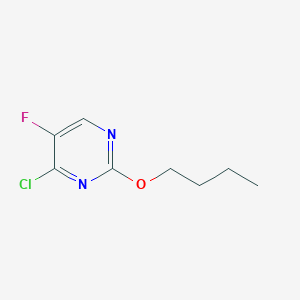

2-Butoxy-4-chloro-5-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-chloro-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOHOZZPRLBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 4 Chloro 5 Fluoropyrimidine

De Novo Synthesis Strategies from Precursors

De novo synthesis involves the assembly of the pyrimidine (B1678525) core from simpler, non-cyclic molecules. This bottom-up approach is particularly valuable for introducing specific substituents at defined positions on the heterocyclic ring from the outset of the synthesis.

The construction of a 5-fluoropyrimidine (B1206419) ring can be accomplished through the cyclocondensation of a fluorinated three-carbon (C3) building block with an amidine. One such strategy utilizes potassium (Z)-2-cyano-2-fluoroethenolate as the key fluorinated precursor. nih.gov This enolate salt is itself synthesized in a multi-step sequence, typically starting from chloroacetamide. The process involves a Finkelstein halogen exchange followed by dehydration to yield fluoroacetonitrile, which then undergoes a Claisen condensation to produce the C3 building block. nih.gov

This fluorinated precursor is then reacted with various amidine hydrochlorides. The reaction proceeds under mild conditions and involves the cyclization of the two components to form the 4-amino-5-fluoropyrimidine core. nih.gov This method allows for the introduction of various substituents at the 2-position of the pyrimidine ring, depending on the specific amidine used in the condensation step.

Another de novo approach involves the use of α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors, which can be cyclized with guanidine (B92328) hydrochloride to form 2,4,5-trisubstituted pyrimidines. rsc.org While not specific to the target compound, this methodology illustrates the general principle of constructing the pyrimidine ring by combining a three-carbon unit with a nitrogen-carbon-nitrogen (N-C-N) unit.

In a de novo synthesis, the substituents are strategically incorporated into the acyclic precursors. For 2-Butoxy-4-chloro-5-fluoropyrimidine, this would require a more complex set of starting materials.

Fluorine : The fluorine atom is typically incorporated into the C3 precursor, as seen with the use of potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This ensures its placement at the 5-position of the final pyrimidine ring.

Butoxy Group : The 2-butoxy group would be introduced by selecting the appropriate amidine derivative for the cyclocondensation step. For instance, an O-butylisourea or a related butoxy-containing amidine could be employed.

Chlorine : The 4-chloro substituent presents a greater challenge for a direct de novo approach. Often, it is more synthetically feasible to introduce a hydroxyl or amino group at the 4-position during the initial cyclization, which can then be converted to the chloro group in a subsequent step, blurring the line with functionalization strategies.

Functionalization of Pre-existing Pyrimidine Rings

The most direct and commonly reported route to this compound involves the modification of a readily available pyrimidine precursor, namely 5-Fluorouracil (B62378) (5-FU). This multi-step process leverages the differential reactivity of the positions on the pyrimidine ring to sequentially introduce the required chloro and butoxy groups.

The general synthetic pathway starts with 5-FU and proceeds through a key intermediate, 2,4-dichloro-5-fluoropyrimidine (B19854). researchgate.net

The halogenation process begins with a pre-existing 5-fluorinated pyrimidine ring, making 5-FU the ideal starting material. The primary step is the conversion of the two hydroxyl groups (in the tautomeric dioxo form of 5-FU) into chloro groups.

This transformation is typically achieved by treating 5-FU with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). researchgate.net The reaction is often conducted in the presence of a tertiary amine base, like N,N-dimethylaniline (DMA), which acts as an acid acceptor. researchgate.net This reaction converts 5-FU into the highly reactive intermediate 2,4-dichloro-5-fluoropyrimidine. researchgate.net The fluorine atom at the 5-position remains inert during this process.

With 2,4-dichloro-5-fluoropyrimidine as the intermediate, the butoxy group is introduced via a nucleophilic substitution reaction. The chlorine atoms at the 2- and 4-positions are excellent leaving groups. However, the C2 position is generally more susceptible to nucleophilic attack than the C4 position in this scaffold.

A common route involves a multi-step sequence where the 2,4-dichloro intermediate is first selectively hydrolyzed to replace one chlorine atom, followed by alkoxylation. A more direct synthesis involves the reaction of an intermediate like 2-butoxy-5-fluoropyrimidine-4(3H)-one with a chlorinating agent to yield the final product. The butoxy group itself is installed by reacting a suitable pyrimidine precursor with a sodium alkoxide, specifically sodium butoxide, which is formed by reacting butanol with a strong base like sodium hydroxide. This alkoxide then acts as the nucleophile to displace a leaving group (e.g., a chloro group) on the pyrimidine ring.

Optimization of Reaction Conditions and Process Chemistry

Key parameters that have been investigated include the molar ratios of reactants, reaction temperature, and reaction time. Studies have shown that the yield of 2,4-dichloro-5-fluoropyrimidine is significantly influenced by these factors. For instance, using a specific molar ratio of 5-FU to phosphorus oxychloride and N,N-dimethylaniline at an elevated temperature for a defined period can lead to a high yield of the dichlorinated product. researchgate.net

The table below summarizes the optimized conditions for the synthesis of the key intermediate, 2,4-dichloro-5-fluoropyrimidine, from 5-fluorouracil. researchgate.net

| Parameter | Optimized Value | Resulting Yield |

|---|---|---|

| Molar Ratio (5-FU : POCl₃) | 1 : 10 | 92.2% |

| Molar Ratio (5-FU : DMA) | 1 : 1.5 | |

| Reaction Temperature | 114°C | |

| Reaction Time | 2 hours |

Such optimization is crucial for industrial-scale synthesis, ensuring an efficient and cost-effective process for producing the necessary intermediates for the final product. Further purification of the final product is typically achieved by recrystallization or column chromatography.

Solvent Effects and Temperature Control

The choice of solvent and the regulation of temperature are critical parameters in the synthesis of this compound and its precursors, directly influencing reaction rates, solubility of reactants, and the minimization of side-product formation.

In the chlorination of 5-fluorouracil to produce the key intermediate 2,4-dichloro-5-fluoropyrimidine, specific and high-temperature conditions are necessary. Research has identified optimal process parameters, including a reaction temperature of 114°C for a duration of 2 hours, to achieve yields as high as 92.2%. researchgate.net This high temperature is necessary to drive the reaction to completion using a chlorinating agent like phosphorus oxychloride. researchgate.net

For subsequent reactions involving the pyrimidine core, the choice of solvent becomes more varied. Protic solvents such as methanol (B129727) and ethanol (B145695) are commonly employed. google.com For instance, in reactions where a nucleophile is introduced to the 2,4-dichloro-5-fluoropyrimidine ring, solvents can range from alcohols and ethers to aromatic hydrocarbons like toluene (B28343) and xylene. google.com The temperature for these modifications is generally milder, often falling within a range of 20°C to 80°C. google.com In some cases, reactions are carried out at the reflux temperature of the chosen solvent, such as ethanol. This control allows for selective substitution at different positions on the pyrimidine ring. The temperature can be adjusted from as low as 0°C up to the boiling point of the solvent, depending on the specific transformation being performed. guidechem.com

Table 1: Solvent and Temperature Conditions in Related Synthetic Steps

| Synthetic Step | Solvent(s) | Temperature Range | Source |

|---|---|---|---|

| Chlorination of 5-Fluorouracil | N/A (Neat reaction) | 114°C | researchgate.net |

| Nucleophilic Substitution | Ethanol | Reflux | |

| Amination of 2,4-dichloro-5-fluoropyrimidine | Alcohols (Methanol, Ethanol), Ethers, Aromatic Hydrocarbons (Toluene), Halogenated Hydrocarbons | 20°C - 80°C | google.com |

| Reductive Dechlorination | Protic Solvents (Methanol, Ethanol, Tetrahydrofuran) | 0°C - Boiling Point | guidechem.com |

Catalyst Systems and Reagent Selection

The selection of reagents and catalysts is fundamental to the successful synthesis of this compound. The process typically involves two key transformations: the initial chlorination of a uracil (B121893) precursor and the subsequent introduction of the butoxy group.

The conversion of 5-fluorouracil into 2,4-dichloro-5-fluoropyrimidine is a critical step. The most common method employs phosphorus oxychloride (POCl₃) as the chlorinating agent. researchgate.net This reaction is facilitated by the presence of a base, which acts as an acid acceptor. N,N-dimethylaniline (DMA) is frequently used for this purpose. researchgate.net Optimization studies have determined that a molar ratio of 5-FU to POCl₃ of 1:10 and a 5-FU to DMA ratio of 1:1.5 are optimal for maximizing yield. researchgate.net An alternative chlorinating agent that has been explored is triphosgene (B27547) (bis(trichloromethyl)carbonate), which is used in conjunction with a tertiary amine catalyst. google.com

Once the dichlorinated intermediate is formed, the butoxy group is introduced. This is typically achieved through a nucleophilic substitution reaction using a sodium alkoxide, specifically sodium butoxide, which selectively replaces one of the chlorine atoms. The second chlorine atom at the 4-position remains, yielding the target compound.

For other transformations of the fluoropyrimidine core, various catalyst systems are employed. For example, in reductive dechlorination reactions, catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel are utilized. guidechem.com In Suzuki coupling reactions on related pyrimidine structures, palladium catalysts like PdCl₂(PPh₃)₂ are used with bases such as sodium carbonate or cesium carbonate. researchgate.net

Table 2: Reagents and Catalysts for Key Synthetic Transformations

| Transformation | Primary Reagent | Catalyst / Co-reagent | Source |

|---|---|---|---|

| Chlorination | Phosphorus Oxychloride (POCl₃) | N,N-dimethylaniline (DMA) | researchgate.net |

| Chlorination (Alternative) | Triphosgene | Tertiary Amine | google.com |

| Butoxylation | Sodium Butoxide | N/A | |

| Reductive Dechlorination | Hydrogen Gas or Metal Reductant | Pd/C, Pt/C, or Raney Nickel | guidechem.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its intermediates is an area of increasing focus, aimed at reducing environmental impact and improving process efficiency. google.com

Another key principle of green chemistry is atom economy and waste reduction through reagent recovery. In the conventional synthesis using N,N-dimethylaniline (DMA), methods have been developed to recover the DMA from the wastewater. researchgate.net By adjusting the pH of the aqueous waste to 7, the DMA can be effectively recovered, minimizing waste and allowing for its reuse. researchgate.net

The choice of solvent is also a central tenet of green chemistry. While many syntheses of pyrimidine derivatives employ organic solvents, research into related compounds has demonstrated the viability of using water as a reaction medium. google.comresearchgate.net Performing reactions in water at elevated temperatures can eliminate the need for volatile and often toxic organic solvents. researchgate.net Furthermore, the use of catalytic systems, as opposed to stoichiometric reagents, is inherently greener. Catalysts like palladium on carbon are used in small quantities and increase reaction efficiency, which can lead to lower energy consumption and less waste. guidechem.com These approaches highlight a clear trend towards developing more sustainable and environmentally benign methods for producing this compound and other valuable chemical intermediates. google.com

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches for the Dichloro-Intermediate

| Parameter | Traditional Method | Greener Alternative | Source |

|---|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Triphosgene | researchgate.netgoogle.com |

| Major Byproduct/Waste | Phosphoric Acid Wastewater | Minimal (No phosphoric acid) | google.com |

| Reagent Recovery | Possible for N,N-dimethylaniline (DMA) | Simplifies waste stream | researchgate.netgoogle.com |

| Environmental Impact | High (corrosive, polluting wastewater) | Low (less "three wastes") | google.com |

Reactivity and Mechanistic Investigations of 2 Butoxy 4 Chloro 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Butoxy-4-chloro-5-fluoropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group. The regioselectivity of this reaction is dictated by the electronic influence of the various substituents on the ring.

The C-4 chloro group is the most reactive site on the this compound ring for nucleophilic aromatic substitution. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the electron density at the C-2, C-4, and C-6 positions. In the case of 2,4-disubstituted pyrimidines, theoretical and experimental studies show that the C-4 position is generally more activated towards nucleophilic attack than the C-2 position. stackexchange.com This heightened reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C-4. stackexchange.com

Research has demonstrated this selectivity, where this compound is treated with various primary and secondary amines in the presence of a base to yield a diverse range of 2-butoxy-4-amino-5-fluoropyrimidine derivatives. The reaction proceeds cleanly, with the amine selectively displacing the chloride ion at the C-4 position while leaving the rest of the molecule intact.

| Nucleophile (Amine) | Product | Reference |

| Aniline | 2-Butoxy-5-fluoro-N-phenylpyrimidin-4-amine | |

| Benzylamine | N-Benzyl-2-butoxy-5-fluoropyrimidin-4-amine | |

| Morpholine | 4-(2-Butoxy-5-fluoropyrimidin-4-yl)morpholine | |

| Piperidine | 4-(Piperidin-1-yl)-2-butoxy-5-fluoropyrimidine |

In contrast to the labile C-4 chloro group, the C-2 butoxy group is significantly less reactive towards nucleophiles under typical SNAr conditions. Alkoxy groups are generally poorer leaving groups than halides in SNAr reactions. In the synthesis of 4-amino derivatives from this compound, the butoxy group remains attached to the C-2 position.

While alkoxy groups can be displaced under more forcing conditions, particularly in pyrimidine systems highly activated by other strong electron-withdrawing groups (like a nitro group), this is not the preferred pathway for this compound. chemrxiv.org The stability of the C-O bond, compared to the C-Cl bond, ensures that nucleophilic attack is highly regioselective for the C-4 position. chemrxiv.org

The C-5 fluoro substituent plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect further reduces the electron density of the entire aromatic ring, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. nih.gov

This general activation for SNAr reactions is particularly pronounced at the adjacent C-4 and C-6 positions. In the case of this compound, the C-5 fluoro group's electron-withdrawing nature significantly increases the reactivity of the C-4 position, contributing to the selective and efficient displacement of the chloro substituent. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated pyrimidine core of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used for the synthesis of biaryl compounds. nih.govmdpi.com For halogenated pyrimidines, the reaction generally proceeds with high regioselectivity. In systems like 2,4-dichloropyrimidine (B19661), the Suzuki coupling preferentially occurs at the C-4 position. nih.govmdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C-4—Cl bond over the C-2—Cl bond.

Given this established reactivity pattern, it is expected that this compound would undergo Suzuki-Miyaura coupling selectively at the C-4 position. The reaction would involve an aryl or vinyl boronic acid to displace the chloro group, forming a new carbon-carbon bond and yielding a 2-butoxy-4-aryl(vinyl)-5-fluoropyrimidine.

Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidines

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | >90 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | >90 | nih.gov |

| 3-Thienylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | ~70-80 | nih.gov |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 | mdpi.com |

The Sonogashira coupling reaction is another powerful palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent as well. wikipedia.org

This reaction has been successfully applied to various chloropyrimidines to introduce alkynyl substituents onto the heterocyclic ring. researchgate.net Similar to the Suzuki-Miyaura coupling, the reaction with 2,4-dihalopyrimidines is expected to show a preference for the C-4 position. Therefore, this compound would likely react with a terminal alkyne at the C-4 position to produce 4-alkynyl-2-butoxy-5-fluoropyrimidine derivatives. This method provides a direct route to extend the carbon framework of the pyrimidine core. organic-chemistry.org

Representative Conditions for Sonogashira Coupling of Aryl Chlorides

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | ~80-95 | wikipedia.org |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | ~85-95 | organic-chemistry.org |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | ~75-90 | organic-chemistry.org |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Acetonitrile (B52724) | ~70-85 | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation (General Pyrimidine Reactivity)

The Buchwald-Hartwig amination is a pivotal reaction in modern organic chemistry for forging carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction's significance extends to heterocyclic compounds, including pyrimidine derivatives. While classical methods like nucleophilic aromatic substitution (SNAr) can be effective for highly activated substrates like 2-chloropyrimidine, the Buchwald-Hartwig reaction offers broader substrate scope, milder conditions, and greater functional group tolerance, making it indispensable for less reactive systems. nih.govacsgcipr.org

The reactivity of chloropyrimidines in such cross-coupling reactions is influenced by the electronic properties and steric environment of the pyrimidine ring. For polychlorinated pyrimidines, regioselectivity becomes a critical aspect. The choice of palladium catalyst, specifically the ligand coordinated to the metal center, is crucial for achieving high efficiency and selectivity. researchgate.net Ligands like sterically hindered biarylphosphines (e.g., XPhos) or ferrocene-based ligands (e.g., dppf) have proven effective in promoting the amination of various (hetero)aryl chlorides. wikipedia.orgresearchgate.net

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., a chloropyrimidine) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

For a substrate like this compound, the chlorine atom at the C4 position is the target for this transformation. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the fluorine atom at C5 activates the C-Cl bond towards oxidative addition. Research on related 2,4-dichloropyrimidines has shown that amination can be directed with high regioselectivity. For instance, in 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with secondary amines strongly favors substitution at the C4 position. acs.org Similarly, amination of 2,4-dichloropyridine (B17371) can be selectively directed to the C2 position, indicating that subtle electronic and steric factors, along with catalyst choice, govern the reaction's outcome. researchgate.net

| Catalyst System Component | Function in Buchwald-Hartwig Amination | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | XPhos, SPhos, BINAP, dppf |

| Base | Deprotonates the amine to form the active nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF |

Negishi Coupling and Other Organometallic Transformations

The Negishi coupling is a versatile and powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of pyrimidine chemistry, the Negishi coupling provides an effective route to introduce alkyl or aryl substituents onto the pyrimidine core. For this compound, the C4-Cl bond is the reactive site for this transformation. The general reaction involves the coupling of the chloropyrimidine with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. acs.org

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions:

Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the pyrimidine ring.

Transmetalation: The organic group (R) is transferred from the zinc reagent to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to the synthesis of various substituted pyrimidines. For example, a scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was achieved via a Negishi cross-coupling between 5-iodo-2-chloropyrimidine and an in situ prepared 2-pyridylzinc chloride. acs.org Similarly, 5-fluoroalkylated pyrimidine nucleosides have been prepared through the Negishi coupling of 5-iodouridine (B31010) derivatives with fluoroalkylzinc bromides, demonstrating the reaction's utility with complex, functionalized substrates. nih.gov The reaction shows good tolerance for various functional groups, which is advantageous for multi-step syntheses. orgsyn.org

Other important organometallic transformations for modifying pyrimidines include Suzuki and Stille couplings. The Suzuki reaction, which couples an organoboron compound with an organic halide, has been used with chloropyrimidines. Studies on the coupling of 2,4-dichloropyrimidine with alkenylboronic acids showed that the reaction proceeds with high regioselectivity, favoring substitution at the C4 position over the C2 position. researchgate.net

| Coupling Reaction | Organometallic Reagent | Key Advantages |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, broad scope (sp³, sp², sp), good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Reagents are stable, commercially available, and environmentally benign. researchgate.net |

| Stille Coupling | Organotin (R-SnR'₃) | Mild reaction conditions, tolerant of many functional groups. |

Other Selective Transformations of this compound

Electrophilic Aromatic Substitution (if applicable)

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic nature makes the ring generally resistant to electrophilic aromatic substitution (SEAr), which typically requires electron-rich aromatic systems. Direct electrophilic attack on the carbon atoms of the pyrimidine ring is difficult and often requires harsh conditions or highly activated substrates. Therefore, for a compound like this compound, classical electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts alkylation on the pyrimidine ring are generally not considered viable transformations. The mechanism of action for some reactions may involve the compound acting as a nucleophile or an electrophile, and pathways can include electrophilic aromatic substitution, though this is less common than nucleophilic substitution for this class of compounds.

Reduction Reactions (General Pyrimidine Reactivity)

Pyrimidines can undergo reduction reactions, and their lower aromaticity compared to rings like pyridine (B92270) makes them more susceptible to such transformations. researchgate.net The reduction can affect either the substituents or the pyrimidine ring itself, leading to dihydro- or tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Common reagents for the reduction of the pyrimidine ring include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). researchgate.netrsc.org The outcome of these reactions is highly dependent on the substituents present on the pyrimidine ring and the reaction conditions. rsc.org

Sodium Borohydride (NaBH₄): This reagent can reduce substituted pyrimidinones (B12756618) to a mixture of dihydro- and tetrahydropyrimidinones. rsc.org The presence of electron-withdrawing groups on the ring facilitates the reduction.

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a more powerful reducing agent. Its reaction with pyrimidine derivatives bearing electron-withdrawing groups, such as esters or amides, can lead to the reduction of both the substituent and the ring. researchgate.net For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ yields the corresponding 1,6-dihydropyrimidine derivative as the main product. researchgate.net

In the context of this compound, reduction could potentially lead to dechlorination at the C4 position or reduction of the pyrimidine ring. Selective dechlorination of related compounds like 2,4-dichloro-5-fluoropyrimidine (B19854) to 2-chloro-5-fluoropyrimidine (B20137) has been achieved using reducing metals like zinc powder in the presence of an acid. guidechem.com Catalytic hydrogenation is another method for reductive dechlorination. guidechem.com The reduction of the pyrimidine ring itself would likely yield dihydropyrimidine (B8664642) derivatives, with the hydride ion attacking the more electron-deficient positions of the ring. researchgate.netumich.edu

Oxidative Transformations (General Pyrimidine Reactivity)

The oxidation of pyrimidine derivatives can lead to a variety of products, including N-oxides, ring-opened products, or hydroxylated species, depending on the oxidant and the substrate. Alkyl-substituted pyrimidines can be oxidized at the alkyl group. For instance, treatment with potassium permanganate (B83412) (KMnO₄) can convert an alkyl side chain to a carboxylic acid group. researchgate.net

The pyrimidine ring itself can also undergo oxidation.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using peroxy acids.

Ring Oxidation: Stronger oxidizing agents or enzymatic systems can lead to the oxidation of the ring carbons. For example, certain bacterial strains can oxidize the pyrimidine ring at the C2 and C4 positions. researchgate.net Reagents like dimethyldioxirane (B1199080) can form diols and epoxides. researchgate.net The reaction of the oxide radical ion (·O⁻) with pyrimidine derivatives can result in one-electron oxidation. acs.org

For this compound, oxidative reactions are less common than nucleophilic substitutions. However, under specific conditions, oxidation could potentially target the butoxy group or the pyrimidine ring. The synthesis of some pyrimidine derivatives involves oxidative annulation or oxidative aromatization steps, highlighting the role of oxidation in building the heterocyclic scaffold. organic-chemistry.orgnih.gov

Design, Synthesis, and Functional Exploration of Derivatives and Analogues

Strategic Modification at the C-2 Position

The butoxy group at the C-2 position, while a defining feature of the parent compound, can be strategically replaced to modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The synthesis of 2-alkoxy-5-fluoropyrimidine derivatives often begins with 2,4-dichloro-5-fluoropyrimidine (B19854), a key intermediate derived from 5-fluorouracil (B62378). nih.gov The sequential and regioselective substitution of the chlorine atoms is crucial. The chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the one at C-2. However, by controlling reaction conditions, selective substitution at C-2 can be achieved. For instance, reaction of a 2-chloro-5-fluoropyrimidine (B20137) intermediate with various alcohols in the presence of a base can yield a range of 2-alkoxy analogues. znaturforsch.com This approach allows for the introduction of longer or shorter alkyl chains, cyclic, or aromatic alkoxy groups (e.g., benzyloxy) to probe steric and electronic requirements for biological activity. znaturforsch.com

Similarly, the introduction of amine functionalities at the C-2 position is a common strategy to create derivatives with altered biological profiles. The reaction of 2,4-dichloropyrimidines with amines can lead to the formation of 2-amino-4-chloro-pyrimidine derivatives. nih.gov These reactions are typically performed under thermal or microwave-assisted conditions, providing efficient access to a variety of N-substituted analogues. arkat-usa.org

Beyond simple alkoxy and amine groups, more complex functional moieties can be introduced at the C-2 position. One synthetic strategy involves building the pyrimidine (B1678525) ring from acyclic precursors, which allows for greater diversity at this position from the outset. For example, the condensation of various amidines with β-fluoroenolate salts can produce 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines. nih.gov This method has been shown to tolerate a wide range of substituents on the amidine, including methyl, cyclopropyl (B3062369), tert-butyl, and various substituted phenyl groups, yielding the corresponding 2-substituted pyrimidines in high yields. nih.gov This route provides access to derivatives where the C-2 position is part of a larger, more complex chemical architecture, significantly expanding the chemical space available for exploration.

Diversification via the C-4 Chloro Position

The chlorine atom at the C-4 position of 2-butoxy-4-chloro-5-fluoropyrimidine is the most reactive site for nucleophilic aromatic substitution (SNAr). This high reactivity is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.com This position is therefore the primary handle for introducing a vast array of chemical diversity.

The most extensively studied modification of this compound involves the displacement of the C-4 chloride by various amine nucleophiles. nih.gov This reaction is typically carried out by refluxing the starting material with the desired primary or secondary amine in a solvent such as ethanol (B145695), often with a base like sodium carbonate to scavenge the HCl byproduct. nih.gov This straightforward and high-yielding procedure has enabled the synthesis of a large library of 2-butoxy-4-(substituted-amino)-5-fluoropyrimidines. The introduced amines range from simple alkylamines to complex arylamines and heterocyclic amines, allowing for the systematic exploration of structure-activity relationships. nih.gov

The table below presents a selection of derivatives synthesized from this compound and various amines, illustrating the scope of this diversification strategy. nih.gov

| Compound ID | Amine Reagent | Resulting C-4 Substituent | Yield (%) |

|---|---|---|---|

| 6a | n-Butylamine | -NH(CH₂)₃CH₃ | 85 |

| 6d | Aniline | -NHPh | 72 |

| 6e | 4-Fluoroaniline | -NH(C₆H₄)-4-F | 75 |

| 6f | 4-Chloroaniline | -NH(C₆H₄)-4-Cl | 78 |

| 6k | Benzylamine | -NHCH₂Ph | 81 |

| 6p | Piperidine | -N(CH₂)₅ | 75 |

| 6s | Morpholine | -N(CH₂CH₂)₂O | 82 |

| 6t | N-Methylpiperazine | -N(CH₂CH₂)₂NCH₃ | 76 |

| 6u | N-Phenylpiperazine | -N(CH₂CH₂)₂NPh | 71 |

In addition to nitrogen nucleophiles, the C-4 chloro group can be displaced by oxygen and sulfur nucleophiles to generate corresponding analogues. The hydrolysis of the C-4 chloro group to a hydroxyl group, forming a pyrimidin-4-one, can be achieved by treatment with aqueous base, such as sodium hydroxide. nih.gov This reaction is a fundamental transformation in pyrimidine chemistry, leading to compounds that are structurally analogous to the nucleobase uracil (B121893).

The synthesis of sulfur analogues, specifically 4-thioxopyrimidines (pyrimidinethiones), can be accomplished by reacting the 4-chloropyrimidine (B154816) with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are commonly used to introduce the thione functionality. researchgate.net These thionated derivatives can serve as intermediates for further functionalization, such as S-alkylation to form 4-thioether derivatives. nih.gov

Exploitation of the C-5 Fluoro Position for Further Functionalization

The fluorine atom at the C-5 position is a critical feature, significantly influencing the electronic properties of the pyrimidine ring and often playing a key role in the biological activity of fluoropyrimidine drugs. researchgate.net Unlike the chloro group at C-4, the C-5 fluoro group is attached by a strong C-F bond and is generally unreactive toward standard nucleophilic aromatic substitution. Direct displacement of the fluorine is energetically unfavorable without the presence of strong activating groups. nih.gov

However, the electronic influence of the C-5 fluorine, combined with the ring nitrogens, can be exploited to achieve functionalization at other positions, particularly the adjacent C-6 position. Modern organometallic techniques, such as directed metalation, offer a pathway for such modifications. The use of sterically hindered, non-nucleophilic strong bases, such as TMP-metal reagents (TMP = 2,2,6,6-tetramethylpiperidyl; metal = Mg, Zn), can facilitate regioselective deprotonation (metalation) of the C-H bond at the C-6 position. researchgate.netnih.govnih.gov The resulting organometallic intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, iodine, acyl chlorides), introducing new substituents at the C-6 position. nih.gov This strategy effectively uses the C-5 fluoro group as a directing element to achieve functionalization at an otherwise unreactive site, expanding the structural diversity of the pyrimidine core. uni-muenchen.de

Introduction of C-C Bonds at C-5 (if applicable)

The formation of carbon-carbon bonds on the pyrimidine core is a fundamental strategy for creating complex derivatives with potential applications in various fields. While transition-metal-catalyzed cross-coupling reactions are the most common methods for this purpose, the direct functionalization at the C-5 position of this compound presents significant chemical challenges.

The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive in standard palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions, which typically require more reactive halogens such as bromine or iodine as the leaving group. nih.gov Research on C-5 modifications of pyrimidines often involves precursors like 5-bromopyrimidine, which can be converted to a boronic acid or ester and subsequently used in Suzuki cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides. worktribe.commostwiedzy.pl

For this compound, derivatization via C-C bond formation would overwhelmingly occur at the C-4 position. The C-Cl bond is significantly more labile and is activated towards both nucleophilic substitution and oxidative addition to a metal catalyst (e.g., Palladium(0)). The presence of the electron-withdrawing fluorine atom at C-5 further activates the C-4 position, making it the primary site for reactions. Therefore, the introduction of a C-C bond directly at the C-5 position of this molecule is not considered a standard or applicable transformation under typical cross-coupling conditions. Synthesizing a C-5-functionalized analogue would necessitate a different synthetic strategy, likely involving the construction of the pyrimidine ring with the desired C-5 substituent already in place.

Impact of Fluorine on Electronic Properties and Reactivity

The substitution of a hydrogen atom with fluorine at the C-5 position of the pyrimidine ring profoundly alters the molecule's electronic landscape and chemical reactivity. nih.gov These changes stem from the unique properties of the fluorine atom, most notably its extreme electronegativity and the strength of the C-F bond. nih.govnih.gov

The primary influence of fluorine is its powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the entire aromatic ring system. researchgate.net This general deactivation makes the ring less susceptible to electrophilic attack but significantly activates it toward nucleophilic aromatic substitution (SNAr). For this compound, the -I effect of the C-5 fluorine atom makes the carbon atoms at C-4 and C-6 more electrophilic and thus more prone to attack by nucleophiles. Studies comparing halopyridines have shown that fluorinated heterocycles can be significantly more reactive in SNAr reactions than their chlorinated counterparts. acs.orgnih.gov

This electronic perturbation has several key consequences:

Acidity/Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen atoms in the pyrimidine ring, lowering the molecule's pKa.

Metabolic Stability: The strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450. nih.gov

Reactivity Modulation: The C-5 fluorine can directly influence reactions at adjacent positions. In the well-known anticancer drug 5-fluorouracil (5-FU), the fluorine atom stabilizes a key enolate intermediate during the inhibition of thymidylate synthase, effectively trapping the enzyme in a covalent complex and preventing DNA synthesis. nih.govmdpi.com

| Electronic Effect of C-5 Fluorine | Consequence on Pyrimidine Ring | Reference |

| Strong Inductive Effect (-I) | Decreases overall ring electron density; Activates C-4 and C-6 positions for nucleophilic attack. | nih.govresearchgate.net |

| Weak Mesomeric Effect (+M) | Largely outweighed by the inductive effect; minor contribution to electron density. | mdpi.com |

| pKa Modification | Reduces the basicity of ring nitrogens. | nih.gov |

| Bond Strength (C-F) | Increases metabolic stability; makes direct C-5 substitution difficult. | nih.govnih.gov |

| Reactivity Influence | Can stabilize intermediates or transition states in enzymatic or chemical reactions. | nih.govmdpi.com |

Development of Chiral Derivatives of this compound (General Pyrimidine Research)

While the core of this compound is achiral, introducing chirality is a key strategy for developing molecules with specific biological activities or for applications in asymmetric catalysis. Research in the broader field of pyrimidine chemistry provides several established methods for creating chiral derivatives.

Asymmetric Synthesis Approaches (General Pyrimidine Research)

The asymmetric synthesis of chiral pyrimidines typically involves creating stereocenters on substituents attached to the pyrimidine ring, rather than rendering the ring itself chiral. Several catalytic enantioselective methods have been developed to achieve this.

One prominent method is the rhodium-catalyzed asymmetric allylation of pyrimidine nucleobases. nih.gov This reaction uses a rhodium catalyst complexed with a chiral diphosphine ligand to react pyrimidines with allylic carbonates. The process generates chiral N-allylpyrimidine analogues with high yields and excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net

Another effective approach is the asymmetric cyclopropanation of N1-vinylpyrimidines. rsc.org This method utilizes phenyliodonium (B1259483) ylides in the presence of a chiral catalyst to produce pyrimidine-substituted donor-acceptor cyclopropanes. These chiral products are obtained in high yields and enantiomeric excesses and can serve as precursors to various chiral nucleoside analogues. rsc.org Organocatalytic methods, such as Michael-initiated ring-closure (MIRC) reactions, have also been employed to construct chiral cyclopropyl pyrimidine structures. researchgate.net

| Asymmetric Method | Substrate Type | Catalyst System | Product Type | Typical ee% | Reference |

| Rhodium-Catalyzed Allylation | Pyrimidine Nucleobases | [Rh(COD)Cl]₂ / Chiral Diphosphine | Chiral Acyclic Nucleosides | up to 99% | nih.govresearchgate.net |

| Asymmetric Cyclopropanation | N1-Vinylpyrimidines | Chiral Dirhodium Carboxylates | Chiral Cyclopropyl Pyrimidines | up to 99% | rsc.org |

| Asymmetric Michael Addition | α-Pyrimidine Acrylates | (DHQD)₂AQN (Organocatalyst) | Chiral Cyclopropyl Nucleosides | 73-96% | researchgate.net |

Application in Asymmetric Catalysis or Chirality Transfer (General Pyrimidine Research)

Chiral pyrimidine derivatives are valuable scaffolds for the design of ligands used in asymmetric catalysis. pnas.org The nitrogen atoms of the pyrimidine ring can coordinate to transition metals, placing the chiral portion of the ligand in proximity to the metal's active site to induce enantioselectivity in a catalytic reaction. Although chiral pyridine-based ligands are more common, the underlying principles are directly applicable to pyrimidine systems. benthamdirect.comacs.orgresearchgate.net These ligands often feature C₂-symmetry or are designed as modular, non-symmetrical structures (e.g., P,N-ligands) that can outperform traditional symmetrical ligands in certain reactions. pnas.orgresearchgate.net

A direct example of a chiral pyrimidine's role in catalysis is seen in the autocatalytic alkylation of pyrimidine-5-carboxaldehydes. acs.org In this system, a chiral 5-pyrimidyl alkanol product acts as the catalyst for its own formation, leading to significant amplification of enantiomeric excess. acs.org

The concept of chirality transfer describes the process by which chirality is passed from one molecule (a chiral source) to another system, which can be a single molecule or a supramolecular assembly. rsc.org A chiral pyrimidine derivative could act as a chiral dopant in a liquid crystal, inducing a helical twist in the achiral medium. rsc.org In a catalytic context, chirality can be transferred from a chiral solvent through a macromolecular catalyst to the reactants, achieving high enantioselectivity without a covalently bound chiral ligand. acs.org The structural rigidity and defined stereochemistry of chiral pyrimidine derivatives make them promising candidates for exploration in such advanced chirality transfer applications. nih.gov

Advanced Applications in Chemical Biology and Material Science Research Pre Clinical & Mechanistic Focus

Utilization as a Synthetic Building Block for Bioactive Molecules

The reactivity of the C4-chloro substituent in 2-Butoxy-4-chloro-5-fluoropyrimidine makes it an ideal electrophilic partner for nucleophilic substitution reactions. This feature is extensively exploited in synthetic chemistry to introduce a wide array of functional groups, thereby generating diverse molecular libraries for biological screening.

Precursors for Kinase Inhibitors and Other Enzyme Modulators

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous approved kinase inhibitors. acs.org Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov The this compound scaffold serves as a key starting material for the synthesis of potent kinase inhibitors by allowing for the strategic introduction of amine-containing side chains that can interact with the hinge region of the kinase ATP-binding pocket.

For instance, the chloro group at the C4 position can be readily displaced by various anilines or other amino-heterocycles, a common strategy in the synthesis of inhibitors for targets like Anaplastic Lymphoma Kinase (ALK). nih.gov The butoxy group at the C2 position and the fluorine at C5 can influence the molecule's solubility, cell permeability, and metabolic stability, while also forming key interactions within the enzyme's active site. researchgate.net Research has demonstrated that related 2,4-disubstituted 5-fluoropyrimidines are foundational to the development of selective inhibitors for various kinases, including hSMG-1, a kinase involved in cellular stress responses. nih.gov The synthesis of 4-amino-2-chloro-5-fluoropyrimidine, a closely related intermediate, is noted as a valuable step in producing protein tyrosine kinase inhibitors. google.com

Beyond kinases, this scaffold is used to synthesize inhibitors for other enzymes. Derivatives of 2-butoxy-4-substituted 5-fluoropyrimidines have shown significant cytotoxic activity, suggesting they may act on various enzymes involved in cell proliferation, such as thymidylate synthase, a known target of the parent compound 5-fluorouracil (B62378).

Chemical Probe Development and Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. The modifiable nature of this compound makes it an excellent starting point for creating such probes.

Target Identification and Validation Approaches (e.g., pull-down assays, proteomics)

To identify the cellular targets of a bioactive compound, a derivative can be synthesized to function as a "bait" in affinity-based proteomics experiments. Starting with this compound, a linker molecule terminating in a reactive group (like an alkyne or an azide (B81097) for click chemistry) or an affinity tag (like biotin) can be attached at the C4 position via nucleophilic substitution.

This modified probe, when introduced to cell lysates, binds to its protein targets. In a pull-down assay, the biotinylated probe and its bound proteins are captured using streptavidin-coated beads. The captured proteins are then eluted, separated, and identified using mass spectrometry-based proteomics. This process reveals the direct binding partners of the original compound, helping to elucidate its mechanism of action. Similarly, probes can be designed for activity-based protein profiling (ABPP) to identify targets in their native cellular environment. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. This compound is an ideal core for such studies due to the ease of modifying the C4 position.

In one study, a series of 2-butoxy-4-substituted 5-fluoropyrimidines were synthesized by reacting the parent compound with various amines. The resulting derivatives were then tested for their cytotoxic activity against several human cancer cell lines. The parent compound, this compound, itself showed potent activity, particularly against the A549 lung cancer cell line with an IC50 value of 0.10 µM. The study revealed that replacing the chloro group with different amine-containing moieties led to a wide range of activities, providing critical insights into the structural requirements for cytotoxicity. nih.govnih.gov

Below is a table summarizing the cytotoxic activity of this compound and some of its derivatives from the study.

| Compound ID | C4-Substituent | IC50 (µM) vs A549 | IC50 (µM) vs HL-60 | IC50 (µM) vs MCF-7 |

| 5 | -Cl (Parent Compound) | 0.10 | 1.66 | 0.59 |

| 6d | -NH(CH2)3CH3 | >50 | 10.32 | 9.73 |

| 6e | -NH-Cyclohexyl | >50 | 8.83 | 17.65 |

| Data sourced from Sun, J. et al., Bulletin of the Korean Chemical Society, 2013. |

These SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while improving pharmacokinetic properties (SPR), such as solubility and metabolic stability. nih.gov

Computational Approaches to Ligand-Target Interactions (e.g., molecular docking, dynamics)

Computational methods are indispensable tools for predicting and understanding how a ligand interacts with its biological target at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against the 3D structure of a target protein, such as a kinase or another enzyme. nih.govsemanticscholar.org The docking scores help prioritize which derivatives to synthesize and test, saving time and resources. These simulations can reveal key interactions, such as hydrogen bonds formed by the pyrimidine nitrogens or hydrophobic interactions involving the butoxy chain. nih.gov

Applications in Agrochemical Research and Development (Mechanistic Focus)

The pyrimidine scaffold is a privileged structure not only in pharmaceuticals but also in modern agrochemicals, where it is found in a variety of herbicides, fungicides, and insecticides. researchgate.net this compound provides a versatile starting point for the synthesis of new crop protection agents.

Synthesis of Herbicides and Plant Growth Regulators

Many commercial herbicides act by inhibiting essential plant-specific enzymes. For example, aryloxyphenoxypropionates are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The pyrimidine ring can be used as a bioisostere for the aryl group in these herbicides. By synthesizing derivatives of this compound, novel compounds can be developed that target ACCase or other crucial plant enzymes. The synthetic accessibility of the C4 position allows for the attachment of various phenoxypropionate or other herbicidal pharmacophores.

Development of Fungicides and Insecticides

The pyrimidine core is integral to several classes of fungicides and insecticides. Research has shown that 2-alkoxy-4-substituted amino-5-fluoropyrimidine derivatives possess notable antifungal activity. The fungicidal mechanism can involve the inhibition of essential fungal enzymes, disrupting cell membrane integrity or interfering with nucleic acid synthesis, analogous to the mode of action of 5-fluorouracil derivatives. The metabolite of the fungicide fluopyram, for instance, contains a substituted pyridine (B92270) ring, a related heterocycle. researchgate.net

In the field of insecticides, pyrimidine derivatives have been developed into commercial products. nih.gov For example, Benzpyrimoxan is a novel insecticide with a substituted pyrimidine core that is effective against rice planthoppers. semanticscholar.org The discovery process for such molecules often involves extensive SAR studies, where a reactive intermediate like this compound could be used to generate a library of candidates with diverse substituents at the C4 position. These compounds can be designed to target insect-specific receptors or enzymes, such as chitin (B13524) synthase or components of the nervous system. researchgate.netnih.govdigitellinc.com

Mode of Action Studies in Agricultural Pests/Pathogens (General Agrochemical Research)

While specific studies detailing the precise mode of action of this compound in agricultural pests and pathogens are not extensively documented in publicly available research, the general mechanisms of related pyrimidine-based agrochemicals provide a strong indication of its likely biological activity. Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, known for their efficacy as fungicides. mdpi.comnih.govfrontiersin.org

The fungicidal action of many pyrimidine derivatives is attributed to their ability to interfere with essential biosynthetic pathways in fungi. A primary target for this class of compounds is the enzyme methionine synthase, which is crucial for the biosynthesis of the amino acid methionine. By inhibiting this enzyme, these compounds disrupt protein synthesis and other vital cellular processes that depend on methionine, ultimately leading to the cessation of fungal growth and development.

Furthermore, some pyrimidine fungicides are known to inhibit the secretion of fungal enzymes that are necessary for the infection process, such as cellulases and pectinases. These enzymes are responsible for breaking down the plant cell wall, allowing the pathogen to penetrate and colonize the host tissue. By preventing the secretion of these enzymes, pyrimidine fungicides can effectively halt the progression of the fungal infection.

It is important to note that while this proposed mode of action is based on the well-understood mechanisms of similar pyrimidine fungicides, detailed mechanistic studies specifically on this compound are required for definitive confirmation.

| Potential Fungal Targets for Pyrimidine Derivatives | General Mode of Action | References |

| Methionine Biosynthesis | Inhibition of enzymes such as methionine synthase, leading to disruption of protein synthesis and cellular functions. | mdpi.comnih.gov |

| Extracellular Enzyme Secretion | Inhibition of the secretion of cell wall degrading enzymes (e.g., pectinases, cellulases), preventing host penetration. | mdpi.com |

| Nucleic Acid Synthesis | Incorporation into fungal RNA or DNA, leading to errors in transcription and replication (a known mechanism for some fluorinated pyrimidines in other applications). | nih.govnih.gov |

Potential in Materials Science and Polymer Chemistry

The unique molecular architecture of this compound, featuring a reactive pyrimidine core with versatile substituents, positions it as a compound of interest for applications in materials science and polymer chemistry. The electron-deficient nature of the pyrimidine ring, coupled with the presence of halogen and alkoxy groups, offers multiple avenues for chemical modification and incorporation into advanced materials. alfa-chemistry.comresearchgate.net

Pyrimidine derivatives are increasingly being explored as monomers for the synthesis of functional polymers with tailored properties. nih.govtandfonline.com The chloro and fluoro substituents on the this compound ring are reactive sites that can participate in various polymerization reactions. For instance, the chlorine atom can be displaced in nucleophilic aromatic substitution reactions, allowing the pyrimidine unit to be incorporated into polymer backbones or as pendant groups.

The resulting polymers containing pyrimidine moieties can exhibit a range of desirable properties, including thermal stability, specific optical and electronic characteristics, and the ability to coordinate with metal ions. These features make them suitable for applications such as specialty plastics, coatings, and as components in advanced composite materials. The butoxy group can also influence the polymer's properties, for example, by affecting its solubility and processability.

| Potential Polymerization Reactions | Functional Group on this compound | Resulting Polymer Feature | References |

| Nucleophilic Aromatic Substitution Polymerization | Chloro group | Incorporation of the pyrimidine ring into the polymer main chain or as a side chain. | nih.gov |

| Cross-coupling Reactions (e.g., Suzuki, Stille) | Chloro group | Formation of π-conjugated polymers with specific electronic properties. | researchgate.net |

The pyrimidine ring is a valuable building block in the design of molecules for liquid crystals and optoelectronic materials due to its aromaticity and polar nature. researchgate.netrsc.org The rigid, planar structure of the pyrimidine core can contribute to the formation of mesophases, which are characteristic of liquid crystals. The presence and orientation of substituents on the pyrimidine ring are critical for determining the liquid crystalline properties, such as the temperature range of the mesophase and the type of liquid crystal phase formed.

In the realm of optoelectronics, pyrimidine derivatives are utilized for their unique electronic properties. alfa-chemistry.comnih.gov The electron-deficient nature of the pyrimidine ring makes it an excellent component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). alfa-chemistry.com The incorporation of fluorine atoms into these materials is known to enhance their performance by lowering the energy levels of the molecular orbitals, which can improve electron injection and transport, as well as increase the material's stability. rsc.org Therefore, this compound could serve as a precursor or a direct component in the synthesis of novel materials for these advanced applications.

| Potential Application | Key Structural Feature of Pyrimidine Derivatives | Resulting Material Property | References |

| Liquid Crystals | Rigid, planar pyrimidine core | Formation of mesophases | rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient pyrimidine ring | Improved electron injection and transport, enhanced quantum efficiency | alfa-chemistry.comnih.gov |

| Organic Photovoltaics (OPVs) | π-conjugated systems containing pyrimidine | Enhanced light absorption and charge transfer | alfa-chemistry.com |

| Organic Field-Effect Transistors (OFETs) | Electron-deficient pyrimidine ring | Improved electron mobility and stability | alfa-chemistry.com |

Computational and Theoretical Investigations of 2 Butoxy 4 Chloro 5 Fluoropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. Such calculations are crucial for predicting the geometry, stability, and chemical reactivity of 2-Butoxy-4-chloro-5-fluoropyrimidine.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netekb.eg These studies begin by optimizing the molecular geometry to find the lowest energy conformation.

Frontier Molecular Orbitals (FMOs) The electronic reactivity of this compound can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

Global Reactivity Descriptors From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comekb.eg These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -8.5 | Electron-donating capability |

| LUMO Energy | ELUMO | - | -0.5 to -2.0 | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 7.0 | Chemical reactivity and stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -5.25 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 3.5 | Resistance to charge transfer |

| Global Softness | S | 1 / (2η) | 0.14 to 0.22 | Polarizability |

| Electrophilicity Index | ω | μ2 / (2η) | 1.75 to 3.25 | Electrophilic nature |

Note: The values in this table are representative and serve for illustrative purposes.

Molecular Electrostatic Potential (MESP) A Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich, typically found around electronegative atoms like oxygen, nitrogen, and fluorine. They are the most likely sites for electrophilic attack.

Positive Regions (Blue): These areas are electron-poor, often located around hydrogen atoms. They are susceptible to nucleophilic attack.

Neutral Regions (Green): Indicate areas with near-zero potential.

For this compound, the MESP map would likely show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine atom, highlighting these as key sites for interaction.

Natural Bond Orbital (NBO) Analysis NBO analysis is used to study charge delocalization, intramolecular interactions, and the stability of the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. Stronger hyperconjugative interactions lead to greater molecular stability. For this molecule, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring.

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's structural and electronic properties.

NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, which are then used to predict 1H and 13C NMR chemical shifts. Comparing these theoretical values with experimental data helps in the precise assignment of signals to specific atoms in the this compound structure.

Infrared (IR) Spectroscopy DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an IR spectrum. The theoretical spectrum helps in assigning the various vibrational modes (stretching, bending, etc.) of the molecule's functional groups, such as C-H, C=N, C-O, C-F, and C-Cl bonds.

UV-Vis Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the electronic transitions occurring within the molecule, often involving the HOMO and LUMO.

| Spectroscopy | Parameter | Typical Predicted Range | Structural Information Provided |

|---|---|---|---|

| NMR | 1H Chemical Shift (ppm) | Aromatic H: 7.0-8.5 Butoxy CH2/CH3: 0.9-4.5 | Electronic environment of hydrogen atoms |

| 13C Chemical Shift (ppm) | Aromatic C: 110-160 Butoxy C: 14-70 | Carbon skeleton and functional groups | |

| IR | Vibrational Frequencies (cm-1) | C=N stretch: 1500-1650 C-O stretch: 1000-1300 C-F stretch: 1000-1400 C-Cl stretch: 600-800 | Identification of functional groups and bond types |

| UV-Vis | λmax (nm) | 250-350 | Electronic transitions (e.g., π → π*) |

Note: The values in this table are representative and based on analogous compounds.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation, and intermolecular interactions over time.

The butoxy group attached to the pyrimidine ring is flexible, allowing the molecule to adopt various conformations. Conformational analysis through MD simulations can identify the most stable (lowest energy) spatial arrangements of the molecule. By simulating the molecule's movement over a period, researchers can explore the potential energy surface and determine the relative populations of different conformers at a given temperature. This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

MD simulations are particularly powerful for studying how a molecule behaves in a solvent, such as water. These simulations can model the explicit interactions between this compound and surrounding solvent molecules. Key insights from solvation studies include:

Hydration Shell: Characterizing the structure and dynamics of water molecules immediately surrounding the solute.

Solvent Accessible Surface Area (SASA): Calculating the area of the molecule exposed to the solvent, which is important for understanding solubility and interactions.

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the molecule (e.g., the pyrimidine nitrogens) and water, which significantly influences its properties.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms that is often difficult to obtain experimentally. For this compound, a key reaction is nucleophilic aromatic substitution, where the chlorine atom at the 4-position is replaced.

DFT calculations can be used to map the entire reaction pathway from reactants to products. This involves:

Identifying Intermediates: Locating any stable or metastable molecules that form during the reaction.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure represents the energetic bottleneck of the reaction.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

By analyzing the transition state structure and activation energies for different potential nucleophiles, theoretical studies can predict which substitution reactions are most favorable and provide a detailed mechanistic understanding of the reactivity of this compound.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-Butoxy-4-chloro-5-fluoropyrimidine. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The synthesis of novel 2-butoxy-4-substituted 5-fluoropyrimidines, including the title compound, has been confirmed using HRMS, which substantiates the successful synthesis and structural integrity of these derivatives.

The exceptional mass accuracy of HRMS, typically within a few parts per million (ppm), enables the differentiation between compounds with the same nominal mass but different elemental formulas. This level of precision is crucial for confirming the identity of this compound and for identifying potential impurities that may be present in the sample. In addition to molecular formula elucidation, HRMS can be coupled with chromatographic techniques such as liquid chromatography (LC-MS) to detect and identify trace-level impurities, providing a comprehensive assessment of the compound's purity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClFN₂O |

| Calculated Monoisotopic Mass | 204.0466 u |

| Ionization Mode | Electrospray Ionization (ESI) |

Note: The table is populated with theoretical data based on the compound's structure, as specific experimental values were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. The synthesis of this compound has been confirmed through methods including ¹H NMR.

A combination of one-dimensional NMR experiments is employed to fully characterize the structure of this compound.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the butoxy group (triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups) and a signal for the C6-proton on the pyrimidine (B1678525) ring, which would likely be a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: Carbon-13 NMR reveals the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in this compound, including the four carbons of the butoxy group and the four carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are influenced by the electronegative substituents (butoxy, chloro, and fluoro groups).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides a distinct signal for the fluorine atom at the C5 position of the pyrimidine ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature of the adjacent substituents. nih.gov ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom and for studying its interactions with neighboring nuclei. nih.gov

¹⁵N NMR: Nitrogen-15 NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the pyrimidine ring. researchgate.netnih.gov The chemical shifts of the nitrogen atoms are sensitive to the nature of the substituents on the ring and can be used to probe the electronic structure of the molecule. acs.orgrsc.orgnih.gov While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can offer unique structural insights.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C6-H | 8.2-8.5 (d) | 140-145 (d) |

| O-CH₂ | 4.3-4.6 (t) | 68-72 |

| CH₂ | 1.7-1.9 (m) | 30-34 |

| CH₂ | 1.4-1.6 (m) | 18-22 |

| CH₃ | 0.9-1.1 (t) | 13-15 |

| C2 | - | 160-165 |

| C4 | - | 150-155 (d) |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and substituted pyrimidines. Actual experimental values may vary. 'd' denotes a doublet and 't' a triplet, 'm' a multiplet.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity within the butoxy chain by showing correlations between adjacent methylene groups and between the methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the assignments of their attached protons. For example, the signal for the C6-H proton would show a correlation to the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is essential for piecing together the molecular skeleton by connecting different fragments. For instance, it could show a correlation between the O-CH₂ protons of the butoxy group and the C2 carbon of the pyrimidine ring, confirming the attachment of the butoxy group at this position.